Cas no 886495-83-6 (4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole)
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2,5-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE
- 4-(2,5-dichlorophenyl)-2-hydrazinylthiazole
- [4-(2,5-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- SOAZZNPIZKCAFU-UHFFFAOYSA-N
- 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole
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- Inchi: 1S/C9H7Cl2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)
- InChI Key: SOAZZNPIZKCAFU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1=CSC(NN)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 220
- Topological Polar Surface Area: 79.2
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527676-1g |
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole |
886495-83-6 | 97% | 1g |
$577 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659232-1g |
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole |
886495-83-6 | 98% | 1g |
¥7341.00 | 2024-04-26 | |
| Crysdot LLC | CD11031342-1g |
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole |
886495-83-6 | 97% | 1g |
$583 | 2024-07-18 |
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole: A Comprehensive Overview
The compound 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole (CAS No: 886495-83-6) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a thiazole ring, a heterocyclic structure with sulfur and nitrogen atoms, substituted with a 2,5-dichlorophenyl group at the 4-position and a hydrazine group at the 2-position. These substituents confer distinct chemical and biological properties to the compound.
Recent studies have highlighted the importance of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole in medicinal chemistry. Researchers have explored its potential as a precursor for drug development, particularly in the design of bioactive molecules. The thiazole ring is known for its versatility in binding to various biological targets, making it a valuable scaffold for pharmacological agents. The presence of the hydrazine group further enhances the compound's reactivity, enabling it to participate in diverse chemical transformations.
One of the most promising applications of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole lies in its role as an intermediate in the synthesis of advanced materials. For instance, recent advancements in materials science have utilized this compound to develop novel materials with enhanced electronic properties. The ability of the molecule to form stable coordination complexes has been leveraged in creating materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
In addition to its material science applications, 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole has shown potential in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied. Recent research has demonstrated its effectiveness in facilitating enantioselective synthesis of chiral compounds, which is crucial for the production of pharmaceuticals and agrochemicals.
The synthesis of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole involves a multi-step process that combines principles from both organic and coordination chemistry. The key steps include the formation of the thiazole ring through cyclization reactions and subsequent substitution at specific positions to introduce the desired functional groups. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.
From an environmental perspective, understanding the stability and degradation pathways of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is crucial for assessing its safety and sustainability. Recent studies have focused on evaluating its environmental fate under various conditions, including aqueous degradation and soil adsorption. These investigations are essential for ensuring that its use does not pose risks to ecosystems or human health.
In conclusion, 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole (CAS No: 886495-83-6) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific innovation.
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